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Core Principle: Selective Inhibition of BET
Bromodomain 1
GSK789 is a potent, cell-permeable small molecule that functions as a highly selective inhibitor

of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of

proteins.[1][2] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT,

are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3] These

proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to

acetylated lysine residues on histone tails, a key mark of active chromatin.[3] By binding to

these acetylated histones, BET proteins recruit transcriptional machinery to specific gene loci,

thereby activating gene expression.

GSK789's mechanism of action lies in its ability to competitively bind to the acetyl-lysine

binding pocket of BD1, preventing the engagement of BET proteins with chromatin. This

displacement of BET proteins from gene promoters and enhancers leads to a downstream

modulation of gene transcription. A key feature of GSK789 is its remarkable selectivity for BD1

over BD2, which is over 1000-fold.[4] This specificity allows for a more targeted approach to

modulating BET protein function compared to pan-BET inhibitors that target both

bromodomains.

Quantitative Analysis of GSK789's Inhibitory Activity
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The potency and selectivity of GSK789 have been characterized through various in vitro

assays. The following tables summarize the key quantitative data regarding its inhibitory

concentration (IC50) and dissociation constants (Kd) against the bromodomains of the BET

family proteins.

Target Assay Type IC50 (nM)
Selectivity
(over BD2)

Reference

BRD4 BD1 TR-FRET 20 >1500-fold [1]

BRD4 BD1 AlphaScreen 32 >1000-fold

Table 1: Inhibitory Concentration (IC50) of GSK789 against BRD4 Bromodomains.

BET Protein Bromodomain
Dissociation Constant (Kd)
(nM)

BRD2 BD1 16

BRD3 BD1 20

BRD4 BD1 16

BRDT BD1 20

BRD2 BD2 >10,000

BRD3 BD2 >10,000

BRD4 BD2 >10,000

BRDT BD2 >10,000

Table 2: Binding Affinity (Kd) of GSK789 for BET Family Bromodomains (Determined by

BROMOscan).[4]

Impact on Key Signaling Pathways
The inhibition of BET protein function by GSK789 has significant downstream effects on critical

signaling pathways that regulate inflammation, cell proliferation, and survival.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10822734?utm_src=pdf-body
https://www.probechem.com/products_GSK789.html
https://www.benchchem.com/product/b10822734?utm_src=pdf-body
https://www.benchchem.com/product/b10822734?utm_src=pdf-body
https://www.researchgate.net/publication/343108830_GSK789_A_Selective_Inhibitor_of_the_First_Bromodomains_BD1_of_the_Bromo_and_Extra_Terminal_Domain_BET_Proteins
https://www.benchchem.com/product/b10822734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.

The p65 subunit (RelA) of NF-κB can be acetylated, which facilitates its interaction with BRD4.

[5] This interaction is crucial for the recruitment of the transcriptional machinery to NF-κB target

genes. By inhibiting the BD1 of BRD4, GSK789 disrupts the BRD4-p65 interaction, leading to a

reduction in the transcription of pro-inflammatory genes.[5] This does not affect the upstream

signaling events such as the degradation of IκBα or the nuclear translocation of p65.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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